An In-depth Technical Guide to (2-Cyanopyrimidin-5-YL)boronic acid: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to (2-Cyanopyrimidin-5-YL)boronic acid: A Key Building Block for Modern Drug Discovery
This guide provides a comprehensive technical overview of (2-Cyanopyrimidin-5-YL)boronic acid, a versatile building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structure, properties, synthesis, and applications, with a particular focus on its role in the creation of novel therapeutics.
Introduction: The Emerging Importance of Pyrimidine Boronic Acids
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents.[1][2] The fusion of this privileged heterocycle with the versatile boronic acid functionality gives rise to a class of reagents with immense potential in drug discovery. (2-Cyanopyrimidin-5-YL)boronic acid, in particular, has emerged as a valuable synthon for the construction of complex molecules, most notably as a key component in the synthesis of potent enzyme inhibitors.[3][4] This guide aims to provide a detailed understanding of this reagent, enabling its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
(2-Cyanopyrimidin-5-YL)boronic acid possesses a unique electronic architecture that dictates its reactivity and handling. The electron-withdrawing nature of the pyrimidine ring and the cyano group influences the Lewis acidity of the boronic acid moiety, impacting its stability and performance in cross-coupling reactions.
Caption: Chemical structure of (2-Cyanopyrimidin-5-YL)boronic acid.
A summary of its key physicochemical properties is presented in the table below. It is important to note that experimental data for some properties are scarce, and thus, some values are estimated based on related structures.
| Property | Value | Source |
| CAS Number | 1164100-81-5 | |
| Molecular Formula | C5H4BN3O2 | ChemScene |
| Molecular Weight | 148.92 g/mol | |
| Appearance | White to yellow or brown solid | ChemicalBook |
| Melting Point | 40-44 °C (for 2-cyanopyrimidine) | ChemicalBook |
| Solubility | Soluble in methanol | ChemicalBook |
| pKa | Estimated to be in the range of 8-9 | General knowledge on arylboronic acids |
| Storage | -20°C or 2-8°C, under inert atmosphere | Sigma-Aldrich |
Synthesis and Stability
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for (2-Cyanopyrimidin-5-YL)boronic acid.
Step 1: Synthesis of 2-Cyanopyrimidine. A potential starting material is 2-methylpyrimidine. A two-step process involving a nitrosation reaction with sodium nitrite followed by dehydration with phosphorus oxychloride can yield 2-cyanopyrimidine.[5][6]
Step 2: Halogenation. The 2-cyanopyrimidine can then be halogenated at the 5-position using a suitable halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to afford 5-halo-2-cyanopyrimidine.
Step 3: Palladium-Catalyzed Borylation. The final step involves a Miyaura borylation reaction. The 5-halo-2-cyanopyrimidine is reacted with a boron source, typically bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the resulting pinacol boronate ester yields the desired (2-Cyanopyrimidin-5-YL)boronic acid.[7]
Stability and Handling Considerations
Heteroaryl boronic acids, particularly those with nitrogen atoms in proximity to the boronic acid group, can exhibit instability.[8] They are susceptible to protodeboronation, oxidation, and formation of cyclic anhydrides (boroxines). For (2-Cyanopyrimidin-5-YL)boronic acid, the electron-withdrawing nature of the pyrimidine ring and the cyano group can exacerbate this instability.
To mitigate these challenges, the following best practices are recommended:
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Storage: Store the compound at low temperatures (-20°C is often recommended) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and oxygen.
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Use of Stable Derivatives: For challenging coupling reactions or for long-term storage, conversion to more stable derivatives such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) boronates is a highly effective strategy.[8][9] These derivatives are often crystalline, air-stable solids that can release the active boronic acid in situ under the reaction conditions.
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Reaction Conditions: When using the boronic acid directly, it is advisable to use freshly opened or purified material and to minimize its exposure to air and moisture.
Spectroscopic Characterization
While experimental spectra for (2-Cyanopyrimidin-5-YL)boronic acid are not widely published, its structure can be confirmed using standard spectroscopic techniques. The expected spectral features are outlined below:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons. The chemical shifts will be influenced by the electron-withdrawing cyano and boronic acid groups. Protons on the pyrimidine ring are anticipated in the aromatic region (δ 7.0-9.0 ppm). The protons of the B(OH)₂ group may appear as a broad singlet, and its position can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the molecule. The carbon atom attached to the cyano group (C2) and the carbon bearing the boronic acid (C5) will have characteristic chemical shifts. The cyano carbon itself will appear at a downfield position.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound.[10] The mass spectrum is expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts depending on the solvent system used. Fragmentation patterns may involve the loss of water from the boronic acid moiety.
Reactivity and Applications in Drug Discovery
The primary utility of (2-Cyanopyrimidin-5-YL)boronic acid lies in its application as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the 2-cyanopyrimidin-5-yl moiety to a wide range of aryl and heteroaryl halides or triflates.
Key Application: Synthesis of VCP/p97 Inhibitors
A notable and high-impact application of (2-Cyanopyrimidin-5-YL)boronic acid is in the synthesis of novel inhibitors of Valosin-Containing Protein (VCP), also known as p97.[3][11] VCP/p97 is an ATPase that plays a crucial role in protein homeostasis and is a promising target for cancer therapy.[12]
A series of potent VCP/p97 inhibitors have been developed where the (2-Cyanopyrimidin-5-YL)boronic acid is a key structural component.[3][4] The synthesis typically involves a Suzuki-Miyaura coupling reaction between (2-Cyanopyrimidin-5-YL)boronic acid and a suitable functionalized aryl or heteroaryl halide.
Caption: Workflow for the synthesis and evaluation of VCP/p97 inhibitors.
The resulting compounds have demonstrated potent enzymatic inhibition of VCP/p97 and significant anti-proliferative activity in various cancer cell lines.[3][4] Structure-activity relationship (SAR) studies have highlighted the importance of the 2-cyanopyrimidine moiety for the observed biological activity.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol and should be optimized for specific substrates.
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To a reaction vessel, add (2-Cyanopyrimidin-5-YL)boronic acid (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
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The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
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The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Safety and Handling
(2-Cyanopyrimidin-5-YL)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[9]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, rinse the mouth. Seek medical attention if you feel unwell.
Conclusion
(2-Cyanopyrimidin-5-YL)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique electronic properties and the presence of the biologically relevant pyrimidine scaffold make it an attractive starting material for the discovery of novel therapeutic agents. A thorough understanding of its synthesis, stability, and reactivity is crucial for its successful application in the laboratory. This guide has provided a comprehensive overview of these aspects, with a particular emphasis on its proven utility in the development of potent VCP/p97 inhibitors, highlighting its significance in the future of drug discovery.
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